3-Amino-4-tert-butylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

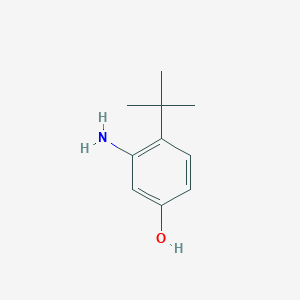

3-Amino-4-tert-butylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenol ring. This compound is known for its versatility and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-4-tert-butylphenol can be synthesized through several methods, including the nitration of 4-tert-butylphenol followed by reduction. The nitration process involves treating 4-tert-butylphenol with a mixture of nitric acid and sulfuric acid, resulting in the formation of 4-tert-butyl-2-nitrophenol. This intermediate is then reduced using reducing agents such as iron and hydrochloric acid or hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and consistency. The production involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of quinones.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used to reduce nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs incoming electrophiles to ortho and para positions on the phenol ring.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives and reduced phenols.

Substitution: Substituted phenols and derivatives with various functional groups.

Applications De Recherche Scientifique

3-Amino-4-tert-butylphenol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. In biology, it is used as a probe in biochemical assays to study enzyme activities and protein interactions. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. In industry, it is utilized in the production of resins, coatings, and adhesives.

Mécanisme D'action

3-Amino-4-tert-butylphenol is compared with other similar compounds, such as 4-aminophenol and 4-tert-butylphenol, to highlight its uniqueness. Unlike 4-aminophenol, which lacks the tert-butyl group, this compound exhibits enhanced stability and reactivity due to the presence of the bulky tert-butyl group. Compared to 4-tert-butylphenol, the amino group in this compound allows for additional functionalization and reactivity.

Comparaison Avec Des Composés Similaires

4-Aminophenol

4-tert-Butylphenol

2-Aminophenol

3-tert-Butylphenol

Activité Biologique

3-Amino-4-tert-butylphenol (ATBP) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of ATBP, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- IUPAC Name : 3-amino-4-(tert-butyl)phenol

The presence of an amino group and a tert-butyl substituent on the phenolic ring significantly influences its biological properties.

The biological activity of ATBP is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenolic structure may participate in redox reactions. This dual functionality allows ATBP to exhibit diverse biological effects.

Antioxidant Properties

ATBP has been studied for its antioxidant potential. Research indicates that phenolic compounds, including ATBP, can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that ATBP may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of ATBP on cancer cells have demonstrated its potential as an anticancer agent. In vitro studies reveal that ATBP can induce apoptosis in various cancer cell lines, including leukemia and lung cancer cells. The compound's mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of ATBP on human leukemia cells showed that treatment with ATBP resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 5 μM, indicating potent cytotoxicity against these cells . -

Case Study on Antioxidant Activity :

Research evaluating the antioxidant capacity of ATBP utilized DPPH radical scavenging assays. The results indicated that ATBP exhibited a concentration-dependent scavenging effect, comparable to known antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

3-amino-4-tert-butylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWMWFGQUARJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.